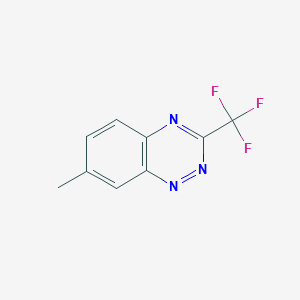
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are characterized by a triazine ring fused to a benzene ring. The presence of a trifluoromethyl group at the 3-position and a methyl group at the 7-position imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazines can be synthesized through various methods, including cycloaddition reactions, cyclocondensations, and heterocyclization of N-(2-aminoaryl)hydrazides . One common method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of azo compounds. Treatment with trifluoroacetic acid yields 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of dihydrobenzotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include copper (I) ions and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include benzotriazinyl radicals, dihydrobenzotriazines, and substituted benzotriazines .
Scientific Research Applications
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-benzotriazine, 7-methyl-3-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The specific pathways and targets can vary depending on the biological context and the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazine: The parent compound without the methyl and trifluoromethyl groups.
1,2,3-Benzotriazine: An isomer with a different arrangement of nitrogen atoms in the triazine ring.
3-Amino-1,2,4-benzotriazine: A derivative with an amino group at the 3-position.
Uniqueness
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to other benzotriazine derivatives .
Properties
CAS No. |
143681-53-2 |
|---|---|
Molecular Formula |
C9H6F3N3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-methyl-3-(trifluoromethyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H6F3N3/c1-5-2-3-6-7(4-5)14-15-8(13-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
MNSUMZVSNXZPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
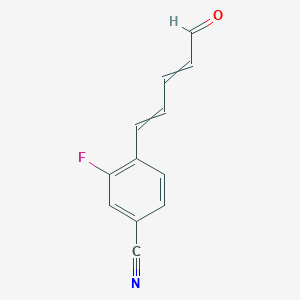
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
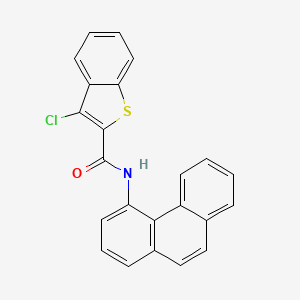
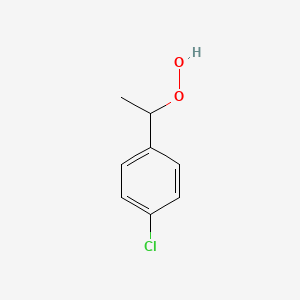
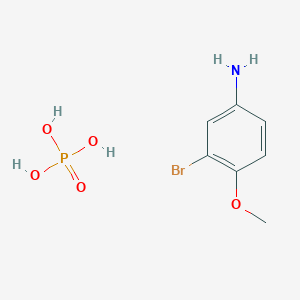
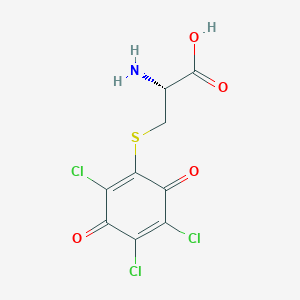
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)

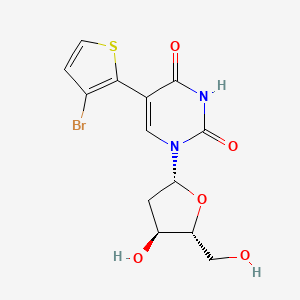
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
